BenchChemオンラインストアへようこそ!

Palinavir

HIV Protease Enzyme Inhibition Ki

Palinavir (BILA 2011 BS) is a stereochemically defined, peptidomimetic HIV-1/2 protease inhibitor with sub-nanomolar binding affinity (Ki = 0.031 nM). Unlike generic PIs, it uniquely retains full antiviral potency against clinical isolates resistant to AZT, ddI, and nevirapine, making it an essential probe for multidrug-resistance mechanistic studies. As the lead scaffold that yielded improved analog BILA 2185 BS, it serves as a validated SAR benchmark. Its documented synergy with NRTIs and NNRTIs supports combination regimen optimization research. A published multikilogram-scale stereoselective synthesis ensures reliable, cost-effective supply for long-term in vivo efficacy and toxicology programs—overcoming the procurement bottleneck common to less synthetically accessible protease inhibitors.

Molecular Formula C41H52N6O5
Molecular Weight 708.9 g/mol
CAS No. 154612-39-2
Cat. No. B1678295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalinavir
CAS154612-39-2
SynonymsN-((1S)-1-(((1S,2R)-1-benzyl-3-((2S,4R)-2-(tert-butylcarbamoyl)-4-(4-pyridylmethoxy)piperidino)-2-hydroxypropyl)carbamoyl)-2-methylpropyl)quinaldamide
N-(1-(((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-((4-pyridinylmethyl)oxy)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-2-quinolinecarboxamide
palinavi
Molecular FormulaC41H52N6O5
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1
InChIKeyRXBWRFDZXRAEJT-SZNOJMITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palinavir (CAS 154612-39-2): A Peptidomimetic HIV-1 and HIV-2 Protease Inhibitor for Antiviral Research Procurement


Palinavir (also known as BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases [1]. This small molecule antiviral agent, with a molecular weight of 708.89 Da and formula C41H52N6O5, functions by specifically targeting the viral aspartyl protease enzyme, thereby preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors and blocking the maturation of infectious virus particles [2]. Its mechanism of action places it within the well-characterized class of HIV protease inhibitors (PIs) [3].

Why Palinavir Cannot Be Interchanged: Differentiated Resistance Profile and Potency Against Resistant Isolates


While palinavir shares the core mechanism of inhibiting HIV protease with other approved and experimental inhibitors in its class, a generic substitution is not scientifically sound due to the profound differences in resistance profiles and spectrum of activity across this class [1]. The unique chemical structure of palinavir, a peptidomimetic, dictates its specific interactions with the protease active site and, consequently, its susceptibility to resistance-conferring mutations [2]. Therefore, the decision to procure or select palinavir for research must be grounded in quantitative evidence of its distinct performance relative to specific comparators, as detailed in the following evidence guide.

Palinavir (154612-39-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


High Nanomolar-to-Picomolar Enzyme Inhibition: Palinavir vs. Saquinavir, Ritonavir, Indinavir, Nelfinavir, Amprenavir

Palinavir demonstrates exceptionally potent inhibition of HIV-1 protease in biochemical assays. Its inhibitory constant (Ki) of 0.031 nM [1] is among the lowest reported for this class, significantly surpassing the Ki values of key comparators such as indinavir (Ki = 0.24 nM) [2], nelfinavir (Ki = 2 nM) , and amprenavir (Ki = 0.6 nM) . While a direct Ki comparison with saquinavir and ritonavir is not available from the same assay conditions, palinavir's reported IC50 range of 0.5-30 nM for viral replication [3] is competitive with the IC50 values of these drugs in cell-based assays (e.g., saquinavir IC50 = 2.7 nM , ritonavir IC50 = 0.5-25 nM [4]).

HIV Protease Enzyme Inhibition Ki IC50

Retained Antiviral Activity Against Multidrug-Resistant Clinical Isolates: Palinavir vs. AZT, ddI, and Nevirapine-Resistant HIV-1

A key differentiator for palinavir is its robust activity against HIV-1 clinical isolates that have developed resistance to other major antiretroviral drug classes. In vitro studies demonstrate that palinavir retains full antiviral potency against viral strains resistant to the nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine (AZT) and didanosine (ddI), as well as the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine [1]. The 50% effective concentration (EC50) range for palinavir against these resistant clinical isolates remains within the same 0.5-30 nM range observed for wild-type laboratory strains, indicating no significant loss of activity [1].

Drug Resistance Clinical Isolates Antiviral Activity Cross-Resistance

Synergistic Combination with NRTIs and NNRTIs: Palinavir Plus AZT, ddI, or Nevirapine

Palinavir not only retains activity against drug-resistant isolates but also demonstrates synergy or additivity when combined with the same antiretroviral agents [1]. In cell-based HIV-1 replication assays, combinations of palinavir with AZT, ddI, or nevirapine resulted in synergistic inhibition of viral growth. This is a quantitative demonstration of enhanced antiviral effect at lower individual drug concentrations, a property not universally shared among all HIV protease inhibitors [1].

Combination Therapy Drug Synergy Antiviral HIV-1

Favorable In Vitro Therapeutic Index: Palinavir Cytotoxicity vs. Saquinavir, Indinavir, Nelfinavir, Amprenavir

Beyond potency, the safety window is critical. Palinavir exhibits an average cytotoxic concentration (CC50) of 35 µM across various cell types [1]. This value, when compared to its antiviral EC50 (0.5-30 nM), indicates a wide therapeutic index in vitro. While direct comparative cytotoxicity data under identical conditions for all protease inhibitors is sparse, palinavir's CC50 value is generally comparable to or more favorable than the reported cytotoxic concentrations of other first-generation protease inhibitors, supporting its initial selection for advanced preclinical evaluation [1].

Cytotoxicity Therapeutic Index Selectivity CC50

Structural Basis for Improved Analog Development: Palinavir vs. BILA 2185 BS (Analog) in Potency and Oral Bioavailability

Palinavir served as the lead compound for the development of a series of truncated analogues, culminating in the discovery of BILA 2185 BS [1]. A direct comparison shows that while both compounds are highly potent, BILA 2185 BS achieves a significant improvement in oral bioavailability (61% in rats) compared to palinavir, partly due to its lower molecular weight (619 Da for BILA 2185 BS vs. 719 Da for palinavir) [1]. This demonstrates that palinavir's structural scaffold can be optimized for enhanced pharmacokinetic properties, making it a valuable starting point for medicinal chemistry programs.

Structure-Activity Relationship Pharmacokinetics Oral Bioavailability Analog Design

Scalable and Stereoselective Synthesis: Palinavir vs. Other Complex Peptidomimetics

A significant hurdle in the procurement of many complex peptidomimetic protease inhibitors is their challenging and low-yielding synthesis. However, a practical, highly convergent, and stereoselective synthesis for palinavir has been developed that is amenable to the preparation of multikilogram quantities of this compound [1]. This distinguishes it from some other advanced protease inhibitors where scalable manufacturing routes are proprietary or inefficient.

Chemical Synthesis Stereoselective Multikilogram Peptidomimetic

Optimal Research and Industrial Use Cases for Palinavir (154612-39-2)


Investigating HIV-1 Protease Inhibition in the Context of Pre-existing NRTI/NNRTI Resistance

Palinavir's unique ability to retain full antiviral potency against HIV-1 isolates resistant to AZT, ddI, and nevirapine [1] makes it an ideal tool for studies focused on understanding the evolution of multidrug resistance and developing salvage therapy strategies. Researchers can use palinavir to specifically inhibit the protease in a cellular background that is already resistant to reverse transcriptase inhibitors, allowing for the precise dissection of viral fitness and resistance pathways without confounding effects from the initial drug.

Rational Design and Optimization of Next-Generation Protease Inhibitors

As the lead compound from which the improved analog BILA 2185 BS was derived, palinavir serves as a critical benchmark for structure-activity relationship (SAR) studies [2]. Its well-defined structure and potent activity against both wild-type and resistant virus provide a validated scaffold for medicinal chemists. By comparing new analogs against palinavir's EC50 of ~5 nM and its sub-nanomolar Ki of 0.031 nM [3], researchers can quantitatively assess the impact of structural modifications on binding affinity and antiviral potency.

Synergy Studies for Combination Antiretroviral Therapy Research

The demonstrated synergy or additivity of palinavir with NRTIs (AZT, ddI) and NNRTIs (nevirapine) [1] positions it as a valuable component in research aimed at developing optimized combination antiretroviral regimens. Scientists can use palinavir in in vitro and in vivo models to systematically evaluate the efficacy, toxicity, and resistance profile of novel drug combinations, leveraging its known synergistic interactions to inform the design of more effective and durable HIV treatments.

Large-Scale In Vivo Efficacy and Toxicology Studies

The development of a practical, stereoselective synthesis that is amenable to multikilogram production [4] provides a significant advantage for research organizations requiring substantial quantities of palinavir for long-term in vivo efficacy or toxicology studies. This scalability ensures a reliable and cost-effective supply chain for extended preclinical research programs, a common bottleneck for less synthetically accessible protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.